molecular formula C24H26N2O B330507 [2-(2,4-Dimethylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

[2-(2,4-Dimethylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B330507
M. Wt: 358.5 g/mol
InChI Key: SWECLGRHADMVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-4-quinolylmethanone is a complex organic compound with the molecular formula C24H26N2O and a molecular weight of 358.5 g/mol. This compound is characterized by its unique structure, which includes a quinoline ring and a piperidine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline ring, followed by the introduction of the 2,4-dimethylphenyl group. The final step involves the attachment of the 3-methylpiperidino group to the methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4-quinolylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperidine derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-quinolylmethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. The quinoline ring may interact with DNA or enzymes, while the piperidine moiety may modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)-4-quinolylmethanone: Unique due to its specific combination of functional groups.

    Quinoline derivatives: Share the quinoline ring but differ in other functional groups.

    Piperidine derivatives: Share the piperidine moiety but differ in other functional groups.

Uniqueness

The uniqueness of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone lies in its specific combination of a quinoline ring and a piperidine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

[2-(2,4-dimethylphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H26N2O/c1-16-10-11-19(18(3)13-16)23-14-21(20-8-4-5-9-22(20)25-23)24(27)26-12-6-7-17(2)15-26/h4-5,8-11,13-14,17H,6-7,12,15H2,1-3H3

InChI Key

SWECLGRHADMVOY-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)C)C

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.